2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-22-18-10-6-5-8-15(18)13-23-19-16(12-20)11-14-7-3-2-4-9-17(14)21-19/h5-6,8,10-11H,2-4,7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGIUAYYTRZPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CSC2=C(C=C3CCCCCC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway A: Sequential Functionalization
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Core Formation: Cyclohepta[b]pyridine synthesis via Q-tube-assisted cyclocondensation.
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Bromination: NBS-mediated bromination at position 2.
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Sulfanyl Incorporation: Reaction with 2-methoxybenzyl mercaptan.
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Nitrile Installation: Sandmeyer reaction on 3-amino intermediate.
Overall Yield: 62% (four steps).
Pathway B: Convergent Approach
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Pre-functionalized Building Blocks: Prepare 3-cyanocyclohepta[b]pyridine and 2-methoxybenzylsulfanyl chloride separately.
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Coupling: Pd-catalyzed cross-coupling (e.g., Ullmann reaction) to attach the sulfanyl group.
Advantages: Higher modularity; avoids regioselectivity issues.
Challenges and Optimization
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Regioselectivity in Cyclization: Steric hindrance in seven-membered rings may lead to mixed regioisomers. Microwave-assisted synthesis or templating agents improve selectivity.
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Nitrile Stability: Acidic or high-temperature conditions risk nitrile hydrolysis. Using anhydrous conditions and neutral pH buffers mitigates this.
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Green Chemistry Metrics: The Q-tube method reduces solvent waste and energy use compared to conventional reflux .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Conformational Differences
Cyclohepta vs. Cyclopenta Ring Systems
- Cyclohepta[b]pyridine Derivatives: The target compound’s seven-membered cycloheptane ring adopts a half-chair conformation, as observed in analogs like 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (compound I) and its chloro analog (compound II) . Puckering parameters for the cycloheptane ring include $ Q2 = 0.415–0.475 \, \text{Å} $ and $ \phi2 = 310.1–310.3^\circ $, indicating moderate distortion from planarity.
- Cyclopenta[b]pyridine Derivatives : Smaller five-membered rings (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) exhibit greater strain, often leading to envelope or twisted conformations. This difference impacts molecular packing and intermolecular interactions .
Substituent Effects
- Halogenated Derivatives : Bromo (compound I ) and chloro (compound II ) substituents at the 4-position of the phenyl ring influence steric bulk and hydrogen bonding. For example, the bromo derivative forms C–H···Br hydrogen bonds , contributing to a 3D network, while the chloro analog relies solely on π–π interactions for 2D packing .
- Methoxy Substituents : The 2-methoxybenzyl group in the target compound is electron-donating, which may enhance solubility compared to halogenated analogs. However, its steric bulk could reduce π–π interaction efficiency, as seen in analogs like 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile .
Supramolecular Interactions
- Hydrogen Bonding : Halogenated derivatives (Br/Cl) exhibit stronger intermolecular interactions due to halogen participation. For example, compound I forms a 3D network via N–H···N and C–H···Br bonds, while compound II lacks halogen-mediated interactions, resulting in a 2D structure .
- π–π Stacking : All analogs show π–π interactions between pyridine rings, with centroid distances of 3.77–3.78 Å , typical for aromatic stacking. The target compound’s methoxy group may slightly increase this distance due to steric hindrance .
Biological Activity
The compound 2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (hereafter referred to as "the compound") exhibits a complex structure characterized by a methoxybenzyl group, a sulfanyl group, and a tetrahydrocycloheptapyridine ring system. Its molecular formula is . This article delves into the biological activities of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.
The compound's unique structure contributes to its diverse biological activities. It has been synthesized through various methods involving cyclization reactions and nucleophilic substitutions . The presence of the sulfanyl group is particularly noteworthy as it often enhances the biological profile of organic compounds.
Antimicrobial Properties
Research indicates that the compound possesses significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes in bacterial metabolism. Studies have shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This activity is likely mediated through interactions with cellular signaling pathways that regulate cell growth and survival .
Case Studies
- Antimicrobial Efficacy : A study conducted on several strains of Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics . This suggests its potential as an alternative treatment for resistant bacterial infections.
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability, particularly in breast cancer and leukemia models. The mechanism appears to involve the activation of caspase pathways leading to apoptosis .
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The disruption of bacterial membranes and inhibition of metabolic enzymes are primary pathways through which the compound exerts its antimicrobial effects.
- Anticancer Mechanism : The induction of apoptosis may occur via the activation of intrinsic pathways involving mitochondrial dysfunction and subsequent caspase activation .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(2-methoxyphenyl)methyl]thio]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | Structure | Moderate antimicrobial activity |
| 2-[(2-methoxybenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide | Structure | Potential anticancer properties |
This table illustrates that while similar compounds exhibit some biological activities, the specific combination of functional groups in our compound may confer enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
